2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol
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Overview
Description
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, where a diazonium salt is converted into a fluoropyridine using fluoroboric acid. Another method involves the use of selective fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents. The use of catalysts and optimized reaction parameters can improve yield and selectivity, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the fluorine atom can produce various substituted pyridine derivatives .
Scientific Research Applications
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors, altering their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
3-Fluoropyridine: Another fluorinated pyridine isomer with different substitution patterns.
2-(4-Fluorophenyl)-2-methylpropan-1-ol: A structurally related compound with a fluorinated phenyl ring instead of a pyridine ring.
Uniqueness
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a fluorine atom and a hydroxyl group in the molecule provides opportunities for diverse chemical modifications and applications .
Properties
Molecular Formula |
C9H12FNO |
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Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(3-fluoropyridin-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H12FNO/c1-9(2,6-12)8-7(10)4-3-5-11-8/h3-5,12H,6H2,1-2H3 |
InChI Key |
CZCSZIDEKJAJCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=C(C=CC=N1)F |
Origin of Product |
United States |
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